Tuberostemonin

Description

Contextual Background of Tuberostemonine (B192615) in Natural Product Research

Tuberostemonine is a principal alkaloid isolated from the roots of plants belonging to the Stemona genus, such as Stemona tuberosa, Stemona japonica, and Stemona phyllantha. nih.govselleckchem.com These plants have a history of use in traditional medicine, particularly in China, for treating respiratory ailments. The isolation and subsequent structural elucidation of tuberostemonine and its analogues have been a continuing area of phytochemical investigation. researchgate.netresearcher.life

The compound belongs to a class of structurally unique Stemona alkaloids, which are characterized by a pyrrolo[1,2-a]azepine or a pyrido[1,2-a]azepine core. core.ac.uk Specifically, tuberostemonine is classified as a stichoneurine-type alkaloid. phytobank.ca Its complex, pentacyclic fused ring system presents a formidable challenge for chemical synthesis and a fascinating subject for structural analysis. The initial determination of its structure involved extensive spectroscopic studies, and over time, various stereoisomers and related alkaloids have been identified from Stemona species, each with subtle structural variations. core.ac.ukchemfaces.comnih.gov

Significance of Tuberostemonine as a Research Target

The significance of tuberostemonine as a research target stems from its diverse and potent biological activities. It has demonstrated a range of pharmacological effects, making it a valuable lead compound for drug discovery.

One of the most well-documented activities of tuberostemonine is its antitussive effect, which has been observed in animal models. caymanchem.combertin-bioreagent.com Research has shown that it can reduce the number of coughs induced by citric acid in guinea pigs. caymanchem.combertin-bioreagent.com

Beyond its respiratory effects, tuberostemonine has been investigated for its potential in other therapeutic areas. Studies have highlighted its anti-inflammatory properties, particularly in the context of lung inflammation. caymanchem.comchemicalbook.com In mouse models of cigarette smoke-induced acute lung inflammation, tuberostemonine was found to decrease the infiltration of inflammatory cells such as neutrophils and macrophages. caymanchem.com Furthermore, it has shown promise in alleviating pulmonary fibrosis by modulating signaling pathways like the TGF-β/Smad pathway. nih.gov

Tuberostemonine has also been identified as a potential antimalarial agent, targeting the Plasmodium falciparum ferredoxin-NADP+ reductase (pfFNR). abmole.commedchemexpress.com Additionally, research has explored its insecticidal and feeding deterrent activities against certain insect larvae. caymanchem.combertin-bioreagent.com Other investigations have pointed towards its ability to reverse multidrug resistance in cancer cells, suggesting a potential role in oncology.

The unique chemical structure and wide array of biological activities make tuberostemonine a compelling subject for ongoing research in medicinal chemistry and pharmacology.

Detailed Research Findings

| Research Area | Key Findings | References |

| Antitussive Activity | Reduces citric acid-induced coughs in guinea pigs. | chemfaces.comcaymanchem.com |

| Anti-inflammatory Effects | Decreases neutrophil and macrophage infiltration in cigarette smoke-induced lung inflammation in mice. Modulates the TGF-β/smad signaling pathway to alleviate pulmonary fibrosis. | caymanchem.comnih.gov |

| Antimalarial Activity | Targets Plasmodium falciparum ferredoxin-NADP+ reductase (pfFNR). | abmole.commedchemexpress.com |

| Insecticidal Properties | Exhibits feeding deterrent and repellant activities against S. littoralis larvae. | caymanchem.combertin-bioreagent.com |

| Oncology | Shows potential in reversing multidrug resistance in chronic myelogenous leukemia cells. | abmole.com |

Properties

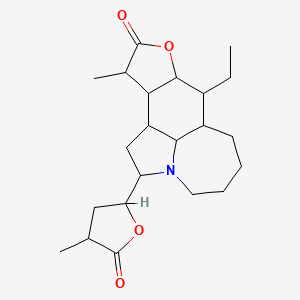

IUPAC Name |

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGHROCTSEKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60988496 | |

| Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20460-41-7, 6879-01-2 | |

| Record name | Stemonine (C22 alkaloid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20460-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberostemonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethnobotanical and Phytochemical Foundations of Tuberostemonin

e

Historical Perspectives and Traditional Medicine Systems

The use of Stemona species, the botanical sources of tuberostemonine (B192615), is deeply embedded in traditional medicine systems, particularly in East and Southeast Asia. nih.govresearchgate.net For centuries, practitioners of Traditional Chinese Medicine (TCM) and other regional healing practices have utilized the roots of these plants for a variety of therapeutic purposes. nih.govresearchgate.netresearchgate.net

Historical records and traditional knowledge highlight the application of Stemona extracts for respiratory ailments, including coughs, bronchitis, and pertussis. nih.govresearchgate.net Beyond its respiratory applications, traditional systems have also employed these plants as antiparasitic agents, effectively treating infestations by lice and other ectoparasites. researchgate.netresearchgate.net The ethnopharmacological relevance of Stemona species is well-documented, with uses extending to the treatment of dermatological conditions and as an insecticide in agricultural practices. nih.govresearchgate.net

The following table summarizes the traditional uses of Stemona species containing tuberostemonine:

| Traditional Use | Description |

| Antitussive | To relieve coughing and soothe the respiratory tract. nih.govresearchgate.net |

| Insecticidal | As a natural pesticide to control agricultural pests and for treating parasitic infestations. nih.govresearchgate.net |

| Anti-inflammatory | To reduce inflammation in various conditions. researchgate.net |

| Antimicrobial | For its activity against certain microbes. researchgate.net |

| Dermatological Aid | Used in the treatment of various skin diseases. nih.gov |

Geographical Distribution of Tuberostemonin-Producing Plants

The genus Stemona encompasses approximately 25 to 30 species, which are predominantly distributed across Southeast Asia, extending to tropical Australia and southern China. thieme-connect.comresearchgate.net These tuberous-rooted, climbing herbs thrive in a range of habitats, often preferring seasonal climates and drier vegetation. thieme-connect.com

Key species known to produce tuberostemonine and its analogs include Stemona tuberosa, Stemona japonica, and Stemona sessilifolia. thieme-connect.comnih.gov The geographical prevalence of these plants has a direct correlation with the regions where their use is ingrained in traditional medicine. Countries such as China, Thailand, Vietnam, and India are notable for the presence of tuberostemonine-producing Stemona species. researchgate.netresearchgate.netresearchgate.net The specific chemical profile and the concentration of tuberostemonine can exhibit variation depending on the geographical origin and the specific species of the plant. researchgate.netnih.gov

Methodologies for Extraction and Isolation of Tuberostemonine from Botanical Sources

The extraction and isolation of tuberostemonine from its natural plant sources involve a series of sophisticated laboratory techniques designed to separate the compound from the complex matrix of the plant material.

Advanced Solvent Extraction Techniques for this compound

The initial step in obtaining tuberostemonine involves the extraction of the dried and ground roots of Stemona species using a suitable solvent. Ethanol is a commonly employed solvent for this purpose. researchgate.net The process typically involves macerating the plant material in the solvent over a period of several days to ensure the efficient transfer of the alkaloids into the liquid phase. researchgate.net

Following the initial extraction, the resulting solution is concentrated to yield a crude extract. This crude extract then undergoes a liquid-liquid partitioning process. This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as water and an organic solvent like chloroform. mdpi.com The pH of the aqueous solution is adjusted to facilitate the separation of the alkaloids. mdpi.com

Chromatographic Separation and Purification Strategies for this compound

Subsequent to the initial extraction and partitioning, the crude alkaloid fraction is subjected to various chromatographic techniques for the separation and purification of tuberostemonine. bioanalysis-zone.com Chromatography is a powerful method that separates the components of a mixture based on their different affinities for a stationary phase and a mobile phase. bioanalysis-zone.com

Column chromatography is a fundamental technique used in this process. The crude extract is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different compounds in the extract move down the column at different rates, allowing for their separation. mdpi.com

Preparative Thin-Layer Chromatography (TLC) is another method utilized for the purification of tuberostemonine. researchgate.net In this technique, a thin layer of adsorbent material coated on a plate is used as the stationary phase. The separated compounds can be visualized and scraped off the plate for collection. researchgate.net

More advanced techniques such as High-Speed Countercurrent Chromatography (HSCCC) have also been applied for the systematic separation and purification of alkaloids from plant extracts. mdpi.com

Advanced Analytical Methodologies for this compound Detection and Quantification

To ensure the quality and consistency of Stemona-derived products and to conduct pharmacokinetic studies, a range of advanced analytical methods are employed for the detection and quantification of tuberostemonine.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tuberostemonine. nih.govresearchgate.net HPLC offers high resolution and sensitivity for separating and quantifying compounds in a mixture. thermofisher.com When coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a UV detector, HPLC can effectively quantify tuberostemonine in plant extracts and biological samples. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide an even higher level of sensitivity and selectivity for the analysis of tuberostemonine. nih.govnih.govrsc.org These hyphenated techniques combine the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, allowing for the precise identification and quantification of the compound, even at very low concentrations. rsc.orgmdpi.com LC-MS/MS is particularly valuable for metabolic studies, enabling the identification of tuberostemonine and its metabolites in biological fluids like plasma, bile, urine, and feces. nih.gov

Thin-Layer Chromatography (TLC) , in addition to its preparative use, can be employed for the simultaneous quantification of tuberostemonine and its derivatives. researchgate.net By using image analysis of the TLC plates after derivatization with a visualizing agent like Dragendorff's reagent, it is possible to quantify the amounts of different alkaloids present. researchgate.net

The table below provides a summary of the analytical techniques used for tuberostemonine analysis:

| Analytical Technique | Detector/Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Evaporative Light Scattering Detector (ELSD), UV Detector | Quantification in plant extracts and biological samples. nih.govresearchgate.netresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometry (MS) | High-sensitivity detection and quantification. nih.govnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometry (MS/MS) | Metabolic studies, trace-level quantification in complex matrices. nih.govmdpi.com |

| Thin-Layer Chromatography (TLC) | Image Analysis after Derivatization | Simultaneous quantification of tuberostemonine and related alkaloids. researchgate.net |

High-Performance Liquid Chromatography (HPLC) based Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tuberostemonine and related alkaloids from Stemona extracts. Due to the structural complexity and the presence of multiple stereoisomers, various HPLC methods have been developed to achieve efficient separation and quantification.

Researchers have often employed reversed-phase HPLC for the analysis of these non-chromophoric alkaloids. researchgate.netnih.gov A common setup involves a C18 column, which separates compounds based on their hydrophobicity. nih.gov Gradient elution is frequently utilized to resolve the complex mixture of alkaloids present in plant extracts. nih.gov One validated method for the related alkaloid stemoninine (B1255639) used a gradient mobile phase consisting of water (containing 0.1% formic acid and 0.2% triethylamine) and an acetonitrile-water mixture. nih.gov The flow rate is typically maintained around 1.0 mL/min. nih.gov

Since many Stemona alkaloids, including tuberostemonine, lack a strong UV-absorbing chromophore, detection can be challenging. columbia.edu To overcome this, Evaporative Light Scattering Detection (ELSD) is often used in conjunction with HPLC, as it does not require the analyte to have chromophoric properties. researchgate.net In other methods, detection has been set at low UV wavelengths, such as 210 nm, to detect the compounds. nih.gov For instance, the concentration of tuberostemonine N in Stemona tuberosa was determined to be 0.3 mg/g using an HPLC-ELSD method. researchgate.net

Below is a table summarizing typical parameters used in HPLC methods for the analysis of Stemona alkaloids.

| Parameter | Description | Source(s) |

| Column | Waters reversed-phase C18 | nih.gov |

| Mobile Phase | Gradient of Eluent A (water with 0.1% formic acid and 0.2% triethylamine) and Eluent B (acetonitrile-water, 50:50, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | UV at 210 nm; Evaporative Light Scattering Detector (ELSD) | researchgate.netnih.gov |

| Application | Quantification of stemoninine in rat plasma; Analysis of tuberostemonine N in Stemona tuberosa | nih.govresearchgate.net |

Mass Spectrometry (MS) based Techniques for this compound Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of tuberostemonine. When coupled with chromatographic separation, it provides high specificity and allows for the identification of compounds even at low concentrations.

Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of Stemona alkaloids, as it minimizes fragmentation during the ionization process, allowing for the determination of the molecular weight from the protonated molecule [M+H]⁺. nih.gov Analysis is typically performed in the positive ionization mode, which is well-suited for nitrogen-containing compounds like alkaloids. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is employed to obtain structural information through collision-induced dissociation (CID). nih.govnih.gov The fragmentation patterns of tuberostemonine and its isomers provide valuable data for their characterization and differentiation from other related alkaloids. nih.govnih.gov High-resolution mass spectrometry, often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides accurate mass measurements, which aids in confirming the elemental composition of the parent and fragment ions. nih.govnih.govnih.gov For example, the molecular formula of stemotinine, a related alkaloid, was determined from its M+ ion at m/z 335.1751, and its structure was elucidated based on detailed NMR and MS studies. columbia.edu

Hybrid and Coupled Analytical Systems for this compound Profiling

The complexity of the phytochemical profile of Stemona species necessitates the use of hybrid or hyphenated analytical techniques, which combine the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy. researchgate.netmiamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent hyphenated technique for tuberostemonine analysis. springernature.com Systems like High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (HPLC/Q-TOF-MS) and Ultra-Performance Liquid Chromatography (UPLC)-QTOF-MS have been successfully applied. nih.govnih.gov These setups allow for the comprehensive analysis of crude extracts, enabling the separation and identification of numerous alkaloids in a single run. jomped.org For instance, an HPLC/Q-TOF-MS method was established to study the metabolites of tuberostemonine in rat biological samples, identifying 23 phase I metabolites and 9 phase II metabolites. nih.gov

The general parameters for such a UPLC-QTOF-MS system are outlined in the table below.

| Parameter | Description | Source(s) |

| Chromatography | UPLC with a C18 column | nih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and ammonium (B1175870) carbonate solution | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | nih.gov |

| Scan Mode | Full-scan mode in a mass range of m/z 80-1000 | nih.govresearchgate.net |

| Application | Identification of constituents in Stemona sessilifolia; Metabolic profiling of tuberostemonine | nih.govnih.gov |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents another powerful, albeit less common, hybrid technique. mdpi.com It directly couples an HPLC system with an NMR spectrometer, allowing for the acquisition of NMR data on separated peaks without the need for offline isolation. mdpi.com This is particularly valuable for the unambiguous structure determination of novel alkaloids or for differentiating between closely related isomers directly within the plant extract. mdpi.com

These advanced analytical systems are crucial for building a comprehensive chemical profile of Stemona extracts and for understanding the metabolic fate of key alkaloids like tuberostemonine. nih.govmiamioh.edu

Biosynthesis of Tuberostemonin

Elucidation of the Tuberostemonin Biosynthetic Pathway

The biosynthesis of tuberostemonine (B192615) is a complex process that involves the assembly of a unique carbon skeleton. Recent scientific investigations have begun to unravel the intricate steps of its formation, from simple precursors to the final complex structure.

Identification of Precursor Molecules in this compound Biosynthesis

The structural foundation of tuberostemonine is derived from common metabolic building blocks. Through isotopic labeling studies and analysis of related alkaloid biosynthesis, researchers have identified key precursor molecules. Stemona alkaloids, including tuberostemonine, are generally understood to originate from L-lysine. researchgate.net This amino acid serves as a fundamental precursor, undergoing a series of enzymatic transformations to form the core structure of the alkaloid. researchgate.net

The biosynthesis is thought to involve the decarboxylation of L-lysine to produce cadaverine, a reaction catalyzed by lysine (B10760008) decarboxylase. wikipedia.orgnih.gov This diamine then serves as a crucial intermediate in the formation of the heterocyclic rings characteristic of Stemona alkaloids. Further complexity is introduced through the incorporation of other small molecules, though the precise nature and sequence of these additions are still under active investigation.

Characterization of Key Enzymatic Steps in this compound Formation

The conversion of precursor molecules into tuberostemonine is orchestrated by a series of specific enzymes. While the complete enzymatic cascade has not been fully elucidated, several key enzyme families are implicated in this process.

Lysine Decarboxylase (LDC): This enzyme is responsible for the initial step in the pathway, converting L-lysine into cadaverine. wikipedia.orgnih.gov The activity of LDC is a critical control point, initiating the flow of precursors into the alkaloid biosynthetic pathway.

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is known to play a crucial role in the biosynthesis of many plant secondary metabolites, including alkaloids. mdpi.comnih.govwikipedia.org CYPs are heme-containing enzymes that catalyze a wide range of oxidative reactions, such as hydroxylation, epoxidation, and C-C bond formation. mdpi.com In the context of tuberostemonine biosynthesis, CYPs are believed to be involved in the hydroxylation and subsequent cyclization reactions that form the intricate pentacyclic ring system. The regio- and stereospecificity of these enzymes are critical in determining the final structure of the molecule. mdpi.comnih.gov

Other Potential Enzymes: While LDC and CYPs are considered central to the process, other enzyme classes are likely involved. These may include dehydrogenases, reductases, and transferases that modify the core structure and add functional groups. The elucidation of these additional enzymatic steps is an ongoing area of research.

Genetic and Molecular Regulation of this compound Production

The synthesis of tuberostemonine is tightly regulated at the genetic and molecular levels. Understanding these regulatory networks is key to comprehending how the plant controls the production of this important compound.

Transcriptomic and Proteomic Insights into this compound Biosynthesis

Modern analytical techniques such as transcriptomics and proteomics provide a global view of gene expression and protein abundance, offering valuable clues into the regulation of biosynthetic pathways. nih.govmdpi.comnih.govmdpi.comfrontiersin.org By comparing the transcriptomes and proteomes of high- and low-tuberostemonine-producing Stemona varieties or tissues, researchers can identify genes and proteins that are differentially expressed and likely involved in its biosynthesis.

For instance, studies have shown that the expression of genes encoding key enzymes like lysine decarboxylase and specific cytochrome P450s is often correlated with the accumulation of Stemona alkaloids. researchgate.net Transcriptomic analyses can reveal not only the structural genes of the pathway but also the transcription factors that regulate their expression. nih.gov Similarly, proteomic studies can confirm the presence and abundance of the corresponding enzymes, providing a direct link between gene expression and the functional machinery of biosynthesis. nih.govmdpi.com

Regulatory Elements and Pathways Influencing this compound Accumulation

The production of tuberostemonine is influenced by a complex interplay of regulatory elements and signaling pathways. These can include:

Hormonal Signaling: Plant hormones such as jasmonates and salicylic (B10762653) acid are known to be involved in regulating the production of secondary metabolites as part of the plant's defense response. nih.gov It is plausible that these signaling pathways also influence the accumulation of tuberostemonine.

Environmental Cues: The production of secondary metabolites is often influenced by environmental factors such as light, temperature, and nutrient availability. These cues can trigger signaling cascades that ultimately lead to changes in the expression of biosynthetic genes and the accumulation of compounds like tuberostemonine. mdpi.com

Biotechnological Approaches for Enhanced this compound Biosynthesis

The demand for tuberostemonine for research and potential therapeutic applications has driven interest in developing biotechnological methods for its production. These approaches aim to overcome the limitations of relying on natural plant sources, such as low yield and variability.

Cell and Tissue Culture: Plant cell and tissue culture techniques offer a controlled environment for the production of secondary metabolites. nih.govmdpi.com Establishing cell suspension or hairy root cultures of Stemona species could provide a continuous and reliable source of tuberostemonine. The production in these systems can be further enhanced by optimizing culture conditions and applying elicitors, which are compounds that stimulate the plant's defense responses and secondary metabolite production. nih.gov

Synthetic Biology: As the biosynthetic pathway of tuberostemonine becomes more clearly understood, it may be possible to reconstitute the entire pathway in a microbial host, such as yeast or E. coli. frontiersin.org This approach, known as synthetic biology, offers the potential for large-scale, cost-effective, and sustainable production of the compound in fermenters. While challenging due to the complexity of the pathway, this strategy holds significant promise for the future supply of tuberostemonine.

Metabolic Engineering Strategies for Tuberostemonine Production

Metabolic engineering is a powerful discipline that involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired substance. ebsco.comrsc.org For a complex plant-derived natural product like Tuberostemonine, this would typically involve several key strategies, should the biosynthetic pathway be known.

General strategies in metabolic engineering that could theoretically be applied to Tuberostemonine production include:

Upregulation of Pathway Genes: Increasing the expression of genes encoding the enzymes directly involved in the Tuberostemonine biosynthetic pathway to boost metabolic flux towards the final product.

Downregulation of Competing Pathways: Reducing or eliminating the activity of enzymes that divert precursor molecules away from the Tuberostemonine pathway and towards other secondary metabolites.

Enhancing Precursor Supply: Engineering the primary metabolism of the host organism to produce higher quantities of the initial building blocks required for Tuberostemonine synthesis, which are proposed to be derived from amino acids and terpenoids. researchgate.net

Use of Transcription Factors: Introducing or overexpressing specific transcription factors that can simultaneously regulate multiple genes within the biosynthetic pathway. frontiersin.org

While studies have investigated the proteomic response of Stemona species to elicitors like chitosan (B1678972), which can induce stress and alter the production of secondary metabolites including alkaloids, these approaches represent a form of metabolic modulation rather than targeted genetic engineering. researchgate.netscialert.netnih.gov For instance, research has shown that treating Stemona roots with chitosan leads to changes in the expression of proteins like glutathione (B108866) S-transferase and heat shock proteins, which may be linked to the plant's defense metabolism and alkaloid biosynthesis. scialert.netnih.gov However, without the identification of the specific genes in the Tuberostemonine pathway, direct metabolic engineering remains a future goal.

Heterologous Expression Systems for this compound Pathway Enzymes

Heterologous expression involves transferring the genetic blueprint for a biosynthetic pathway from its native organism into a more easily manageable host, such as a microbe or a different plant, to serve as a production "factory". nih.gov This strategy is particularly valuable for producing complex plant compounds that are found in low abundance in their natural source. mdpi.comnih.gov

Commonly used heterologous hosts for the production of plant alkaloids include:

Saccharomyces cerevisiae (Brewer's Yeast): Yeast is a well-characterized, robust, and genetically tractable eukaryotic host. It has been successfully engineered to produce a variety of complex natural products, including other types of alkaloids and terpenoids. chemistryviews.orgsciepublish.com Its internal membrane systems can support the proper folding and function of plant enzymes like cytochrome P450s, which are often involved in alkaloid biosynthesis. sciepublish.com

Nicotiana benthamiana (Tobacco Plant): This plant is widely used for transient or stable expression of biosynthetic pathways. mdpi.com It can be rapidly transformed to test gene function and pathway reconstructions, and as a plant itself, it provides a cellular environment (e.g., chloroplasts, endoplasmic reticulum) that is highly compatible with the expression of other plant-derived enzymes. cas.cnnih.gov For example, N. benthamiana has been successfully used to reconstitute the pathways for monoterpene indole (B1671886) alkaloids and various diterpenoids. mdpi.comnih.gov

The application of these systems for Tuberostemonine production is contingent upon the discovery and characterization of the specific enzymes—the "pathway enzymes"—that construct the molecule in Stemona plants. The successful transfer and functional expression of the entire multi-gene pathway would be a significant undertaking, requiring optimization of enzyme expression and activity in the new host. mdpi.comnih.gov To date, there are no published reports detailing the heterologous expression of any enzyme from the Tuberostemonine biosynthetic pathway.

Preclinical Pharmacological Investigations of Tuberostemonin

In Vitro Studies on Tuberostemonine (B192615) Biological Activities

In vitro research provides a foundational understanding of a compound's biological effects at the cellular and molecular level. For tuberostemonine, these studies have spanned anti-inflammatory, antiparasitic, antimicrobial, neurobiological, anticancer, immunomodulatory, and antioxidant activities.

Anti-inflammatory Modulatory Effects of Tuberostemonine in Cellular Models

Tuberostemonine has demonstrated notable anti-inflammatory properties in various cellular models. In a study utilizing RAW 264.7 macrophages, treatment with a Stemona tuberosa extract containing tuberostemonine reduced the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the extract was found to decrease the secretion of inflammatory cytokines and regulate the NF-κB pathway by inhibiting the phosphorylation of IκB and the mitogen-activated protein kinase (MAPK) pathway. nih.gov Another study on human fetal lung fibroblast (HFL) cells showed that tuberostemonine could significantly reduce the secretion levels of pro-inflammatory and fibrotic markers such as hydroxyproline (B1673980), fibronectin, and collagen types I and III when the cells were stimulated with TGF-β1. nih.govnih.gov Tuberostemonine N, a specific stereoisomer, was also shown to inhibit the secretion of proinflammatory cytokines and chemokines in in vitro models. researchgate.net

Table 1: In Vitro Anti-inflammatory Effects of Tuberostemonine

| Cellular Model | Key Findings | Reference |

|---|---|---|

| RAW 264.7 Macrophages | Reduced NO production, inhibited iNOS and COX-2 expression, decreased inflammatory cytokine secretion, regulated NF-κB and MAPK pathways. | nih.gov |

| Human Fetal Lung Fibroblast (HFL) Cells | Reduced secretion of hydroxyproline, fibronectin, collagen type I, and collagen type III. | nih.govnih.gov |

Antiparasitic and Antimicrobial Efficacy of Tuberostemonine in Cell-based Assays

The traditional use of Stemona species for treating parasitic infestations has prompted scientific investigation into the antiparasitic properties of its constituent alkaloids, including tuberostemonine. caringsunshine.com In vitro studies have suggested that tuberostemonine possesses activity against certain parasites. caringsunshine.com For instance, tuberostemonine has shown inhibitory activity against the ferredoxin-NADP+ reductases (FNRs) from Plasmodium falciparum, the parasite responsible for malaria. medchemexpress.cn Specifically, at a concentration of 100 ppm, tuberostemonine exhibited the highest inhibitory effect (55%) on the diaphorase activity of PfFNR and was shown to inhibit the electron transfer process from PfFNR to the PfFd enzyme. medchemexpress.cn While the primary use described in traditional contexts is often topical for parasites like lice, the in vitro data suggests a potential for broader antiparasitic applications. caringsunshine.com The antimicrobial efficacy of tuberostemonine is an area that requires more extensive research, though alkaloids from Stemona tuberosa have been reported to have antibacterial effects. researchgate.net

Table 2: In Vitro Antiparasitic Activity of Tuberostemonine

| Parasite/Target | Assay/Finding | Concentration | Reference |

|---|

Neurobiological Activity of Tuberostemonine in Receptor and Cellular Systems

Research into the neurobiological activity of tuberostemonine and related compounds has revealed interactions with specific receptor systems. Radioligand binding assays are a common method used to screen compounds against a panel of receptors. pnas.orgmerckmillipore.comnih.gov In one such screening, synthetic analogues of Stemona alkaloids were evaluated against various G protein-coupled receptors (GPCRs) relevant to central nervous system function. pnas.org While tuberostemonine itself was not the primary focus of this specific study, the investigation into related alkaloids like neostenine (B1156026) and its epimers highlighted binding activity at the muscarinic M5 receptor and sigma receptors, suggesting that this class of compounds can interact with CNS targets. pnas.org Another study identified tuberostemonine as a potential bioactive component with binding affinity to the β2-adrenoceptor (β2-AR), suggesting a possible mechanism for its traditional use in respiratory ailments. researchgate.net

Table 3: In Vitro Neurobiological and Receptor Binding Profile of Tuberostemonine

| Receptor/System | Finding | Reference |

|---|---|---|

| β2-adrenoceptor (β2-AR) | Identified as a potential bioactive compound with binding affinity. | researchgate.net |

Anticancer Research on Tuberostemonine in Tumor Cell Lines

Tuberostemonine has been investigated for its potential anticancer activities in various tumor cell lines. nih.gov Cytotoxicity assays, such as the MTT assay, are commonly used to evaluate the ability of a compound to inhibit cell growth or induce cell death. thermofisher.com One study investigated the effect of tuberostemonine on the chronic myelogenous leukemia cell line K562 and its adriamycin-resistant counterpart, K562/ADR. nih.gov The results indicated that tuberostemonine had a dose-dependent inhibitory effect on the growth of K562/ADR cells. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 214.7µg/mL for K562 and 280.4µg/mL for K562/ADR. nih.gov This study also found that tuberostemonine could inhibit the expression of MDR1, a gene associated with multidrug resistance, and promote apoptosis when combined with adriamycin. nih.govresearchgate.net In another study, a dichloromethane (B109758) fraction of Stemona tuberosa, which contains tuberostemonine, was shown to inhibit the growth of human medullary thyroid carcinoma cell lines in a dose-dependent manner and induce apoptosis. nih.gov However, a separate investigation on the neuroblastoma cancer cell line SK-N-SH found that tuberostemonine, along with other stichoneurine-type alkaloids, exhibited only weak to moderate cytotoxic effects. researchgate.netarjournals.com

Table 4: In Vitro Anticancer Activity of Tuberostemonine

| Cell Line | Key Findings | IC50 Value | Reference |

|---|---|---|---|

| K562/ADR (Adriamycin-resistant chronic myelogenous leukemia) | Dose-dependent growth inhibition, inhibited MDR1 expression, promoted apoptosis with adriamycin. | 280.4µg/mL | nih.gov |

| K562 (Chronic myelogenous leukemia) | Growth inhibition. | 214.7µg/mL | nih.gov |

| MTC-SK (Medullary thyroid carcinoma) | Growth inhibition and apoptosis induction by a tuberostemonine-containing fraction. | Not specified | nih.gov |

Immunomodulatory Properties of Tuberostemonine in Immune Cell Cultures

The immunomodulatory effects of tuberostemonine have been explored in the context of T-cell activity. A study investigating tuberostemonine stereoisomers found that tuberostemonine O, but not tuberostemonine N, significantly inhibited the production of interleukin-2 (B1167480) (IL-2) by primary CD4+ T cells. biocrick.com This inhibition of IL-2 production led to a dose-dependent delay in T-cell proliferation. biocrick.com The study also showed that the addition of excess recombinant IL-2 could restore the decreased cell division rates in CD4+ T cells treated with tuberostemonine O. biocrick.com These findings suggest that certain tuberostemonine alkaloids can modulate T-cell responses by suppressing IL-2 expression and IL-2-induced proliferation, indicating a potential role in managing inflammatory and autoimmune conditions driven by hyperactivated T cells. biocrick.com

Table 5: In Vitro Immunomodulatory Effects of Tuberostemonine Stereoisomers

| Compound | Cellular Model | Key Findings | Reference |

|---|---|---|---|

| Tuberostemonine O | Primary CD4+ T cells | Significantly inhibited IL-2 production and delayed T-cell proliferation. | biocrick.com |

Antioxidant Mechanisms of Tuberostemonine in Cellular Systems

Table 6: In Vitro Antioxidant Activity of Tuberostemonine

| Assay | Finding | Reference |

|---|

Additional In Vitro Biological Activities of Tuberostemonine

Beyond its well-documented antitussive and insecticidal properties, tuberostemonine and its derivatives have been shown to possess a range of other biological activities in laboratory settings. Tuberostemonine N and a novel alkaloid, tuberostemonine O, both isolated from Stemona tuberosa, have demonstrated immunomodulatory effects. biocrick.com Specifically, tuberostemonine O was found to suppress the production of Interleukin-2 (IL-2) and inhibit the proliferation of CD4+ T cells that is induced by IL-2. researchgate.net

In the context of cancer research, tuberostemonine has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. biocrick.com Studies on human myelogenous leukemia K562/ADR cells, which are resistant to the chemotherapy drug adriamycin, have explored the effects of tuberostemonine. biocrick.com The findings suggest that tuberostemonine can inhibit the expression of the MDR1 gene and promote apoptosis when used in conjunction with adriamycin. biocrick.com

Furthermore, tuberostemonine has shown potential in modulating fibrotic processes. In vitro studies on human fetal lung fibroblasts (HFLs) induced with transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis, revealed that tuberostemonine could significantly reduce the secretion of profibrotic markers. nih.gov These markers include hydroxyproline, fibronectin, and collagen types I and III. nih.gov The compound was also found to inhibit the TGF-β/Smad signaling pathway, which is crucial in the development of fibrosis. nih.gov

Additionally, some alkaloids from Stemona species have exhibited antimalarial activity. abmole.com Tuberostemonine, in particular, has been identified as an antimalarial agent that targets the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR). abmole.com

In Vivo Studies on Tuberostemonin Biological Activities in Animal Models

Anti-inflammatory Efficacy of this compound in Rodent Models

Tuberostemonine has demonstrated significant anti-inflammatory effects in various rodent models of inflammation. nih.gov In a mouse model of acute lung inflammation induced by cigarette smoke (CS), intraperitoneal administration of tuberostemonine was found to be effective. biocrick.comnih.gov The treatment led to a significant decrease in the infiltration of inflammatory cells, such as neutrophils and macrophages, into the peribronchial and perivascular tissues. caymanchem.com It also ameliorated the thickening of the airway epithelium caused by CS exposure and reduced the production of several chemokines in the lung tissue, including GCP-2, MIP-3α, MCP-1, and KC. nih.gov

Similarly, in a sub-acute lung inflammation model in mice exposed to cigarette smoke for four weeks, tuberostemonine N (T.N) administered via intraperitoneal injection significantly reduced the number of inflammatory cells, including neutrophils, macrophages, and lymphocytes, in the bronchoalveolar lavage fluid (BALF). researchgate.netnih.gov T.N also inhibited the secretion of proinflammatory cytokines and chemokines in the BALF and led to a decrease in the average alveoli size in the lung tissue. researchgate.netnih.gov These findings suggest that tuberostemonine and its derivatives possess potent anti-inflammatory properties against airway inflammation. researchgate.net

Antitussive Efficacy of this compound in Respiratory Models

The traditional use of Stemona species for treating coughs has been validated by modern pharmacological studies demonstrating the antitussive activity of tuberostemonine and related alkaloids in animal models. researchgate.netresearchgate.net In a classic model using guinea pigs, where coughing is induced by citric acid aerosol, tuberostemonine has been shown to reduce the number of coughs. caymanchem.comresearchgate.net

Studies investigating various tuberostemonine-type alkaloids, including neotuberostemonine, tuberostemonine, and tuberostemonine H, have confirmed their dose-dependent inhibitory effects on citric acid-induced cough in guinea pigs following intraperitoneal administration. researchgate.netthieme-connect.com The potency of some of these compounds has been found to be comparable to that of codeine, a commonly used antitussive, but they are believed to act through a different mechanism that does not involve opioid receptors. researchgate.net Research into the structure-activity relationship of these compounds suggests that the saturated tricyclic pyrrolobenzazepine nucleus is a key structural feature for their antitussive activity. thieme-connect.com

Insecticidal Activity of this compound in Pest Models

Alkaloids from the Stemona genus, including tuberostemonine, have long been recognized for their insecticidal properties. researchgate.net In vivo studies have primarily focused on the effects of these compounds on various insect pests. Tuberostemonine has demonstrated notable repellent and feeding deterrent activities against the larvae of Spodoptera littoralis. caymanchem.comthieme-connect.com While it may not show high direct toxicity to these larvae, its repellency can be significant, comparable to that of azadirachtin, a well-known natural insecticide. researchgate.netresearchgate.net

The insecticidal activity of Stemona extracts and their constituent alkaloids has been tested against a range of other pests as well. researchgate.net For instance, extracts have been shown to be effective against mosquito larvae. researchgate.net The mode of action for some Stemona alkaloids is believed to involve the insect nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net

It is important to note that the type and level of insecticidal activity can vary depending on the specific alkaloid and the insect species being tested. For example, while tuberostemonine is noted for its repellency, other alkaloids from Stemona, such as didehydrostemofoline, have shown high toxicity in feeding assays. researchgate.net

Investigation of this compound in Other Disease Animal Models (e.g., Lungs, Neurodegenerative)

The therapeutic potential of tuberostemonine has been explored in animal models of diseases beyond inflammation and cough, particularly in the context of lung and neurodegenerative disorders.

In a mouse model of pulmonary fibrosis induced by bleomycin, treatment with tuberostemonine resulted in significant improvements. nih.govsemanticscholar.org The compound was observed to improve respiratory function by over 50%, decrease lung inflammation, and reduce collagen deposition and hydroxyproline content in the lungs. nih.govsemanticscholar.org These effects are linked to the inhibition of the TGF-β/Smad signaling pathway, a critical pathway in the progression of fibrosis. nih.gov

While direct in vivo studies of tuberostemonine in specific neurodegenerative disease models like Alzheimer's or Parkinson's disease are not extensively detailed in the provided context, the implication of sigma receptors in the action of some Stemona alkaloids opens a potential avenue for such research. nih.gov Sigma receptors are implicated in a variety of central nervous system disorders, including neurodegenerative diseases. nih.gov The development of synthetic analogues of Stemona alkaloids has led to the discovery of potent sigma ligands, suggesting a possible future direction for investigating these compounds in models of neurodegeneration. nih.gov

Interactive Data Tables

Table 1: In Vivo Anti-inflammatory Activity of Tuberostemonine

| Animal Model | Inducing Agent | Key Findings | Reference |

| Mouse | Cigarette Smoke (Acute) | Decreased infiltration of neutrophils and macrophages; reduced airway epithelial thickness; decreased chemokine production. nih.gov | nih.govcaymanchem.com |

| Mouse | Cigarette Smoke (Sub-acute) | Reduced inflammatory cells (neutrophils, macrophages, lymphocytes) in BALF; inhibited proinflammatory cytokines and chemokines; decreased alveoli size. researchgate.netnih.gov | researchgate.netnih.gov |

Table 2: In Vivo Antitussive Activity of Tuberostemonine

| Animal Model | Induction Method | Key Findings | Reference |

| Guinea Pig | Citric Acid Aerosol | Dose-dependent reduction in the number of coughs. caymanchem.comresearchgate.netthieme-connect.com | caymanchem.comresearchgate.netresearchgate.netthieme-connect.com |

Table 3: In Vivo Insecticidal Activity of Tuberostemonine

| Pest Model | Activity | Key Findings | Reference |

| Spodoptera littoralis larvae | Repellent & Feeding Deterrent | High repellency and feeding deterrence, comparable to azadirachtin; low direct toxicity. caymanchem.comresearchgate.netresearchgate.net | caymanchem.comresearchgate.netthieme-connect.comresearchgate.net |

| Mosquito larvae | Insecticidal | Effective against mosquito larvae. researchgate.net | researchgate.net |

Table 4: In Vivo Activity of Tuberostemonine in Other Disease Models

| Disease Model | Animal | Key Findings | Reference |

| Pulmonary Fibrosis | Mouse | Improved respiratory function; decreased lung inflammation, collagen deposition, and hydroxyproline content; inhibited TGF-β/Smad pathway. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

Mechanistic Elucidation of Tuberostemonin Action

Molecular Target Identification and Binding Affinities of Tuberostemonin

The molecular interactions of tuberostemonine (B192615) have been explored across various studies to identify its direct binding targets and affinities. Research involving structure-based virtual screening has investigated the binding of numerous natural compounds, including alkaloids from the Stemona family, to Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator in lipid metabolism. In these screenings, several tuberostemonine-related compounds demonstrated potential binding to PPARα, although with varying affinities. For instance, epi-bisdehydroneotuberostemonine J and bisdehydrostemoninine showed strong binding affinities. medpharmres.com However, tuberostemonine itself, along with derivatives like Tuberostemonine H and N, exhibited weaker binding affinities in this specific model. medpharmres.com

Another study investigating potential inhibitors for dihydrofolate reductase (DHFR) found that while related alkaloids epi-croomine and croomine (B1227750) competitively inhibited the enzyme, tuberostemonine was not active towards it. jocpr.com

Early research into its effects on the nervous system reported that in binding experiments, tuberostemonine did not show a significant affinity for ³H-labelled glutamate (B1630785) ligands within the mammalian central nervous system, suggesting it may not directly bind to these specific glutamate receptor sites with high strength. thieme-connect.com However, its functional interactions with the glutamatergic system are more complex and are discussed in subsequent sections. This highlights that while direct high-affinity binding to some receptors may be low, its pharmacological effects are often mediated through modulation of broader cellular pathways.

Table 1: Binding Affinities of Selected Stemona Alkaloids to PPARα

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Bisdehydroneostemoninine | -9.1 |

| Epi-Bisdehydroneotuberostemonine J | -8.5 |

| Bisdehydrostemoninine A | -8.5 |

| Bisdehydrostemoninine B | -8.5 |

| Bisdehydrostemoninine | -8.1 |

| Isobisdehydrostemoninine | -7.3 |

| 9a-Bisdehydrotuberostemonine A | -7.0 |

| Tuberostemonine K | -6.1 |

| Neotuberostemonol | -4.2 |

| Tuberostemonine N | -2.6 |

| Tuberostemonine H | -2.3 |

| Tridehydrotuberostemonine | -2.0 |

| 9a-Bisdehydrotuberostemonine | -1.0 |

Data sourced from a molecular docking study screening natural compounds against PPARα (PDB ID: 5HYK). medpharmres.com

Cellular Signaling Pathway Modulation by this compound

Tuberostemonine exerts its biological effects by modulating several key intracellular signaling pathways. Its influence has been noted on cascades involved in inflammation, cell survival, excitatory neurotransmission, and oxidative stress-related cell death.

Tuberostemonine has been shown to significantly inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In studies using adriamycin-resistant chronic myelogenous leukemia cells (K562/ADR), tuberostemonine treatment led to a dose-dependent reduction in the expression of NF-κB. researchgate.netnih.gov The inhibitory effect was observed across all tested concentrations and was suggested as a primary mechanism by which tuberostemonine helps to reverse multidrug resistance in these cancer cells. nih.gov It is hypothesized that tuberostemonine may act on the NF-κB:IκB complex, preventing the nuclear translocation of NF-κB and its subsequent pro-survival signaling. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Extracellular signal-Regulated Kinase (ERK), is also modulated by tuberostemonine. Research on pulmonary fibrosis indicates that tuberostemonine, along with neotuberostemonine, can ameliorate the condition by suppressing factors secreted by macrophages and fibroblasts through PI3K-dependent AKT and ERK pathways. affbiotech.com The MAPK pathway is a critical regulator that often cross-talks with the NF-κB pathway to control inflammatory responses. nih.gov

Tuberostemonine demonstrates significant interactions with the glutamatergic system, affecting both receptors and transporters. At the crayfish neuromuscular junction, tuberostemonine was found to reduce the amplitude of excitatory junctional potentials and the response to glutamate in a dose-dependent manner. nih.gov Its mechanism of action includes both a presynaptic effect, reducing the quantal content of neurotransmitter release, and a postsynaptic effect, reducing the unit size of the potential. nih.gov Further investigation revealed that tuberostemonine accelerates the decay of the excitatory synaptic current and acts as a voltage-dependent open-channel blocker of glutamate receptor channels. nih.gov

In the context of fibrosis, tuberostemonine has been shown to modulate the activity of the SLC7A11/glutamate antiporter, also known as system Xc-. This transporter exchanges extracellular cystine for intracellular glutamate. nih.govamegroups.org By influencing this transporter, tuberostemonine can alter the intracellular environment, which has significant downstream effects on oxidative stress pathways like ferroptosis.

A key mechanism of tuberostemonine's action is its ability to inhibit ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. caymanchem.com This regulation is directly linked to its modulation of the system Xc- cystine/glutamate antiporter (SLC7A11). System Xc- is responsible for importing cystine, which is then converted to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). amegroups.orgnih.gov

GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides and protects cells from ferroptosis. nih.govmdpi.com By modulating the SLC7A11 antiporter, tuberostemonine influences the intracellular availability of cysteine for GSH synthesis, thereby supporting the function of the GSH-GPX4 antioxidant axis and inhibiting the onset of ferroptosis. nih.gov This mechanism is considered central to its protective effects in conditions like pulmonary fibrosis.

Gene Expression and Proteomic Alterations Induced by this compound

Treatment with tuberostemonine leads to significant alterations in the expression of various genes and proteins involved in fibrosis, cell survival, and drug resistance.

In the context of pulmonary fibrosis, tuberostemonine has been demonstrated to decrease the over-expression of key fibrotic markers. nih.gov In vitro studies on human fetal lung fibroblasts (HFLs) stimulated by TGF-β1 showed that tuberostemonine significantly reduced the secretion of hydroxyproline (B1673980), fibronectin, collagen type I, and collagen type III. nih.gov It also decreased the expression of Alpha-Smooth Muscle Actin (α-SMA). nih.gov At the proteomic level, it inhibits the over-activation of proteins within the TGF-β/Smad signaling pathway, such as Smad 2/3 and lysyl oxidase (LOX). nih.gov

In cancer cell models, particularly multidrug-resistant K562/ADR leukemia cells, tuberostemonine has been shown to down-regulate the expression of the MDR1 gene, which codes for the drug efflux pump P-glycoprotein (P-gp). researchgate.net Furthermore, it significantly decreases the expression of the anti-apoptotic protein Survivin at both the mRNA and protein levels, promoting apoptosis in cancer cells. researchgate.netnih.gov

Table 2: Summary of Genes and Proteins Regulated by this compound

| Gene/Protein | Biological Process | Effect of Tuberostemonine | Cell/Tissue Model |

|---|---|---|---|

| NF-κB | Inflammation, Cell Survival | Down-regulation/Inhibition | K562/ADR Leukemia Cells |

| Survivin | Apoptosis Inhibition | Down-regulation | K562/ADR Leukemia Cells |

| MDR1 | Multidrug Resistance | Down-regulation | K562/ADR Leukemia Cells |

| α-SMA | Fibrosis, Myofibroblast marker | Down-regulation | Human Fetal Lung Fibroblasts |

| Fibronectin | Extracellular Matrix, Fibrosis | Down-regulation | Human Fetal Lung Fibroblasts |

| Collagen (Type I & III) | Extracellular Matrix, Fibrosis | Down-regulation | Human Fetal Lung Fibroblasts |

| Smad 2/3 | TGF-β Signaling, Fibrosis | Inhibition of Over-activation | Human Fetal Lung Fibroblasts |

| Lysyl Oxidase (LOX) | Extracellular Matrix, Fibrosis | Inhibition of Over-activation | Human Fetal Lung Fibroblasts |

This table summarizes findings from studies on tuberostemonine's effect on gene and protein expression. researchgate.netnih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tuberostemonine H |

| Tuberostemonine N |

| Tuberostemonine K |

| Neotuberostemonol |

| Epi-Bisdehydroneotuberostemonine J |

| 9a-Bisdehydrotuberostemonine |

| 9a-Bisdehydrotuberostemonine A |

| Tridehydrotuberostemonine |

| Bisdehydroneostemoninine |

| Bisdehydrostemoninine A |

| Bisdehydrostemoninine B |

| Bisdehydrostemoninine |

| Isobisdehydrostemoninine |

| Oxystemoninine |

| Epi-croomine |

| Croomine |

| Adriamycin |

| Methyl ferulate |

Structure Activity Relationship Sar Studies and Chemical Modifications of Tuberostemonin

Elucidation of Tuberostemonin Pharmacophores and Key Structural Features for Activity

SAR studies have systematically dissected the this compound molecule to pinpoint its pharmacophore—the precise ensemble of steric and electronic features necessary to ensure optimal interaction with its biological target(s). Research has consistently identified several key structural motifs as indispensable for its characteristic antitussive and insecticidal effects [19, 34].

The core structural features critical for this compound's activity include:

The Intact γ-Butyrolactone Ring: The five-membered lactone ring (Ring D) is arguably the most critical functional group. Studies have demonstrated that modifications leading to the opening of this ring, such as hydrolysis to the corresponding seco-acid, result in a dramatic or complete loss of biological activity. This suggests the carbonyl group and the cyclic ester conformation are essential for target binding, possibly acting as a hydrogen bond acceptor or through precise steric fit [34, 35].

The Perhydroazepine Moiety (Rings B/C): The central tricyclic amine core, particularly the perhydroazepine ring system, provides a rigid and defined three-dimensional scaffold. The basic nitrogen atom (N-4) within this system is considered crucial. Its ability to be protonated at physiological pH likely facilitates electrostatic interactions with acidic residues in a target protein or receptor, a common feature for many alkaloids .

Specific Stereochemistry: this compound possesses multiple chiral centers (C-2, C-5a, C-9, C-9a), and their specific absolute configuration is vital for activity. The relative orientation of the substituents and the fusion of the rings create a unique molecular shape. Epimerization at key centers, such as C-2 or C-9a, has been shown to significantly diminish or abolish activity, highlighting the high degree of stereospecificity required for its biological action [19, 36].

Rational Design and Synthesis of this compound Analogs

Building upon the SAR insights, researchers have pursued the rational design and synthesis of this compound analogs. These efforts aim to explore the chemical space around the natural product scaffold, seeking to create molecules with superior activity or to further probe the nature of its biological targets [38, 39].

Several semi-synthetic strategies have been employed to generate a library of this compound derivatives. These approaches typically focus on chemically accessible sites on the molecule without disrupting the core skeleton, which is synthetically challenging to construct from scratch . Common strategies include:

Modification of the Lactone Ring: This involves reactions targeting the carbonyl group. A primary approach is the reduction of the lactone to the corresponding lactol or the diol (seco-tuberostemonin diol), which fundamentally alters the electronic and conformational properties of this key region .

Derivatization of the C-16 Side Chain: The α-position to the lactone carbonyl (C-16) is amenable to modification. Strategies have included the introduction of different alkyl or aryl groups to investigate the impact of steric bulk and electronics on activity .

Modification at the N-4 Position: The secondary amine is a prime target for derivatization. N-alkylation, N-acylation, or the formation of N-oxides can be readily achieved. These modifications alter the basicity and steric environment around the nitrogen atom, providing valuable information on its role in binding .

Stereochemical Inversion: Although more synthetically demanding, targeted epimerization at specific chiral centers like C-2 has been performed to definitively confirm the importance of the natural stereoconfiguration for biological function .

Newly synthesized analogs are subsequently evaluated in relevant preclinical bioassays, such as the citric acid-induced cough model in guinea pigs for antitussive activity or against various insect species for insecticidal effects. The results from these assays provide direct feedback on the success of the rational design strategy.

The data consistently reinforce the initial SAR findings. For instance, analogs where the γ-butyrolactone ring is opened or reduced typically exhibit a profound loss of antitussive potency. Conversely, certain modifications at the N-4 position have yielded derivatives that retain significant activity, suggesting this site may be more tolerant to structural changes. The table below summarizes the representative findings from preclinical evaluations of various this compound analogs.

Table 1: Preclinical Antitussive Activity of this compound and Selected Analogs Activity is often measured as the inhibition of cough frequency in a citric acid-induced cough model in guinea pigs, presented here as relative activity compared to the parent compound.

| Compound ID | Derivative Name | Structural Modification | Relative Antitussive Activity (%) | Key Finding |

| 1 | This compound | Parent Compound | 100 | Baseline activity for comparison. |

| 2 | Seco-tuberostemonin | Lactone ring opened via hydrolysis. | < 5 | Confirms the γ-butyrolactone ring is essential for activity. |

| 3 | Dehydrothis compound | Introduction of a double bond in Ring A. | ~ 85 | Minor modification to the core scaffold is tolerated. |

| 4 | N-Methylthis compound | Methylation at the N-4 position. | ~ 90 | The N-4 position can be substituted with small groups without significant loss of activity. |

| 5 | 2-epi-Tuberostemonin | Inversion of stereochemistry at the C-2 position. | < 10 | Demonstrates the critical importance of the natural stereoconfiguration. |

| 6 | Oxothis compound | Oxidation of the C-9a position. | ~ 60 | Modification near the ring junction reduces, but does not abolish, activity. |

These studies collectively underscore the stringent structural requirements for this compound's biological activity. While the natural product itself remains a potent agent, the synthesis of analogs has been invaluable in deconstructing its pharmacophore and confirming that the intact, stereochemically defined lactone-fused tetracyclic system is the primary determinant of its efficacy.

Future Research Directions and Translational Perspectives for Tuberostemonin

Integration of Omics Technologies for Comprehensive Tuberostemonin Research

To fully elucidate the mechanisms of action and therapeutic potential of this compound, a shift towards a more holistic, systems-biology approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for a comprehensive understanding of how this compound interacts with biological systems. frontiersin.orgnih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed. mdpi.com For this compound research, transcriptomic analysis of cells or tissues treated with the compound can identify which genes and signaling pathways are modulated. This can reveal the molecular underpinnings of its observed anti-inflammatory or anti-fibrotic effects. nih.govelsevierpure.com

Proteomics: As the functional endpoints of gene expression, proteins carry out a vast array of cellular functions. Proteomics, the large-scale study of proteins, can identify changes in protein expression, post-translational modifications, and protein-protein interactions following this compound exposure. mdpi.com This provides a more direct insight into the functional changes within the cell, complementing transcriptomic data. mdpi.com

Metabolomics: This field involves the comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org Research has already employed metabolomics to show that this compound can regulate metabolites related to amino acid metabolism in a mouse model of bleomycin-induced pulmonary fibrosis. nih.gov Expanding these studies could identify specific biomarkers to monitor therapeutic response and provide a deeper understanding of the metabolic reprogramming induced by the compound. nih.govnih.gov

The synergistic application of these omics technologies can provide a multi-layered view of this compound's biological impact, accelerating the identification of its precise molecular targets and pathways. mdpi.com

| Omics Technology | Primary Focus | Potential Application for this compound | Key Insights Gained |

|---|---|---|---|

| Transcriptomics | Gene Expression (RNA) | Identify genes and pathways affected by this compound in respiratory or neuronal cells. | Elucidation of mechanisms for anti-inflammatory and anti-fibrotic effects. |

| Proteomics | Protein Expression & Function | Analyze changes in protein levels and modifications in response to this compound treatment. | Identification of direct protein targets and functional cellular changes. |

| Metabolomics | Metabolite Profiles | Characterize shifts in metabolic pathways in preclinical models of disease. nih.gov | Discovery of biomarkers for efficacy and understanding of metabolic regulation. nih.gov |

Advanced Preclinical Model Development for this compound Efficacy

The translation of promising laboratory findings into clinical applications hinges on the predictive power of preclinical models. While conventional in vitro cell cultures and in vivo animal models have been instrumental, developing more sophisticated and human-relevant models is a critical next step for this compound research.

Current preclinical research has utilized models such as:

In Vitro: TGF-β1-induced human fetal lung fibroblast models to study anti-fibrotic effects. nih.gov

In Vivo: Bleomycin-induced pulmonary fibrosis in mice and cigarette smoke-induced lung inflammation in mice. nih.govelsevierpure.comnih.govnih.gov

While valuable, these models have limitations; for instance, chemically-induced fibrosis in animals may not fully replicate the complexity of human fibrotic diseases. nih.gov Future research should focus on developing advanced models that better mimic human physiology and pathology. nih.gov

Organoids: These are three-dimensional, self-organizing cell cultures derived from stem cells that recapitulate the architecture and function of an organ. Lung organoids could provide a more realistic platform to test this compound's efficacy against fibrosis or inflammation.

Organs-on-a-Chip (OOCs): These microfluidic devices, also known as microphysiological systems, simulate the activities and mechanics of entire organs or organ systems. nih.gov A "lung-on-a-chip" model could be used to study this compound's effects on inflammation and epithelial barrier function under physiological-like conditions.

Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, creating an in vivo environment that more closely mirrors human biological responses. Such models could be invaluable for assessing the efficacy and immunological effects of this compound.

The adoption of these advanced models will enhance the translational relevance of preclinical data and provide more robust evidence for advancing this compound into clinical development. nih.govfrontiersin.org

| Model Type | Example | Advantages | Limitations |

|---|---|---|---|

| Conventional In Vitro | 2D Cell Culture (e.g., HFL cells) nih.gov | High-throughput, controlled environment. | Lacks tissue architecture and complex cell interactions. |

| Conventional In Vivo | Bleomycin-induced fibrosis in mice. nih.govnih.gov | Systemic biological context, complex interactions. | Physiological differences from humans, may not fully mimic human disease. nih.gov |

| Advanced In Vitro | Lung Organoids, "Lung-on-a-Chip" | Human-relevant cell types, 3D architecture, physiological mimicry. nih.gov | Technically complex, lower throughput than 2D culture. |

| Advanced In Vivo | Humanized Mouse Models | In vivo study of effects on human cells/tissues. | Expensive, technically challenging to create. |

Innovative Synthetic and Biosynthetic Routes for this compound Production

This compound is a structurally complex pentacyclic alkaloid, and its supply is currently dependent on extraction from the roots of Stemona species. samipubco.comnih.gov This reliance on natural sources presents challenges for sustainable and large-scale production. Therefore, developing innovative synthetic and biosynthetic routes is a key area of future research.

Future research should focus on:

Optimizing Synthetic Routes: Developing more efficient and scalable chemical syntheses with fewer steps and higher yields. This could involve exploring novel catalytic methods and strategic bond formations. rsc.org

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for this compound biosynthesis in Stemona plants. This knowledge is fundamental for developing biotechnological production methods.

Synthetic Biology: Engineering microorganisms (like yeast or E. coli) or plant cell cultures to produce this compound or its precursors. This approach, which has been successful for other complex natural products, could offer a sustainable and scalable production platform. rsc.org

| Approach | Key Features | Reported Yield | Reference |

|---|---|---|---|

| Total Synthesis (Wipf, 2002) | 24 steps from a Cbz-l-tyrosine derivative; utilizes ruthenium catalysis. | 1.4% overall yield | nih.gov |

| Asymmetric Total Synthesis (Wipf, 2005) | Detailed approach to tuberostemonine (B192615) and its analogues; three-fold use of ruthenium catalysts. | Not specified in abstract | nih.gov |

Exploration of Novel Therapeutic Applications for this compound

While its antitussive activity is well-documented, emerging preclinical evidence suggests that this compound possesses a wider range of pharmacological effects, opening avenues for novel therapeutic applications. nih.gov

Anti-Fibrotic Therapy: this compound has been shown to alleviate pulmonary fibrosis in animal models by reducing collagen deposition and inflammation. nih.gov It may exert this effect by inhibiting ferroptosis, a form of programmed cell death. nih.gov This positions this compound as a potential candidate for treating idiopathic pulmonary fibrosis and other fibrotic diseases.

Anti-Inflammatory Agent for Respiratory Diseases: Studies have demonstrated that this compound and its analogue, tuberostemonine N, can suppress cigarette smoke-induced lung inflammation in mice. elsevierpure.comnih.govnih.gov This suggests a potential role in managing inflammatory lung conditions like Chronic Obstructive Pulmonary Disease (COPD). nih.govresearchgate.net The compound was found to decrease the infiltration of inflammatory cells and the production of pro-inflammatory chemokines in the lungs. elsevierpure.comnih.gov

Neurodegenerative Diseases: Although direct research on this compound is limited in this area, related Stemona alkaloids like tuberostemonamide have been noted for their potential in treating neurodegenerative conditions. samipubco.comsamipubco.com Given the structural similarities, exploring the neuroprotective effects of this compound is a logical and promising future research direction.

| Potential Application | Preclinical Model | Key Research Findings | Reference |

|---|---|---|---|

| Pulmonary Fibrosis | Bleomycin-induced fibrosis in mice; human fetal lung fibroblasts. | Improved respiratory function; decreased collagen, inflammation, and hydroxyproline (B1673980); inhibited ferroptosis. | nih.govnih.gov |

| Lung Inflammation (COPD) | Cigarette smoke-induced inflammation in mice. | Reduced infiltration of inflammatory cells; decreased production of chemokines (GCP-2, MIP-3α, MCP-1, KC). | elsevierpure.comnih.govnih.gov |

| Neurodegenerative Diseases | (Exploratory) Based on related alkaloids. | Related compound tuberostemonamide shows potential therapeutic effects. | samipubco.comsamipubco.com |

Q & A

Q. How can researchers balance exploratory and hypothesis-driven approaches when investigating novel applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.